molecular formula C17H18N2O2S B12615647 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one CAS No. 886462-75-5

1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one

Cat. No.: B12615647
CAS No.: 886462-75-5
M. Wt: 314.4 g/mol
InChI Key: HAPBAZIIDNLJAL-UHFFFAOYSA-N
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Description

1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a piperidinone moiety, and a pyridine ring attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative.

    Formation of the Piperidinone Moiety: The piperidinone ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Assembly: The final compound is assembled by linking the thiophene and piperidinone moieties through a propanoyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions (e.g., basic or acidic media).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    1-[5-Acetyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one: Similar structure but with an acetyl group instead of a propanoyl group.

    1-[5-Butanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one: Similar structure but with a butanoyl group instead of a propanoyl group.

Uniqueness: 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

886462-75-5

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

1-(5-propanoyl-3-pyridin-4-ylthiophen-2-yl)piperidin-4-one

InChI

InChI=1S/C17H18N2O2S/c1-2-15(21)16-11-14(12-3-7-18-8-4-12)17(22-16)19-9-5-13(20)6-10-19/h3-4,7-8,11H,2,5-6,9-10H2,1H3

InChI Key

HAPBAZIIDNLJAL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(S1)N2CCC(=O)CC2)C3=CC=NC=C3

Origin of Product

United States

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